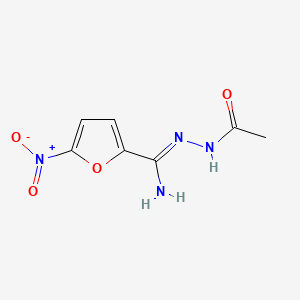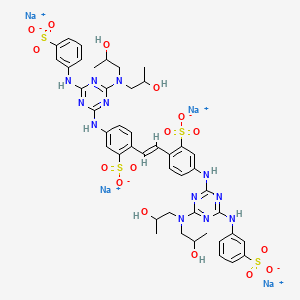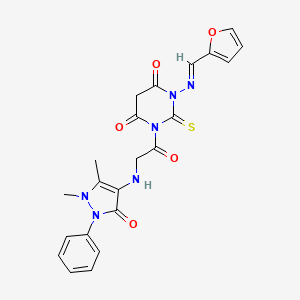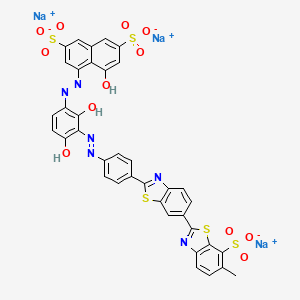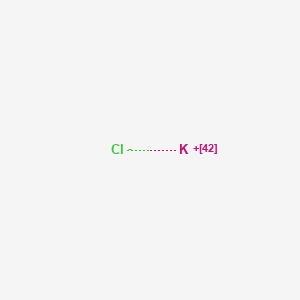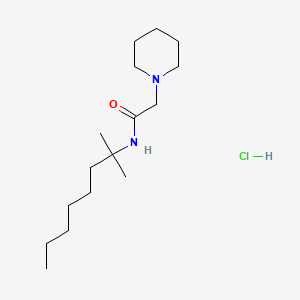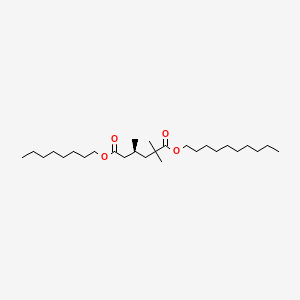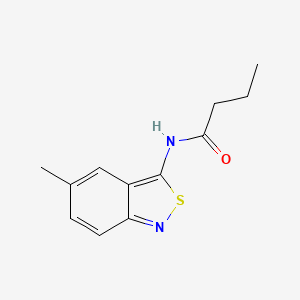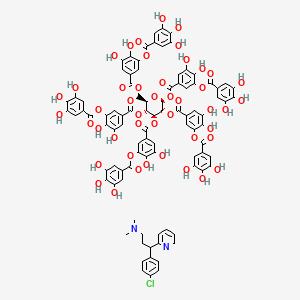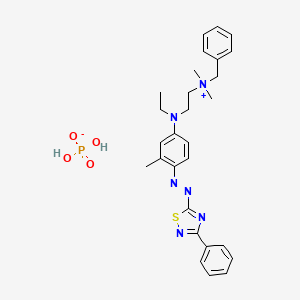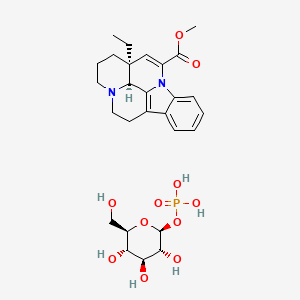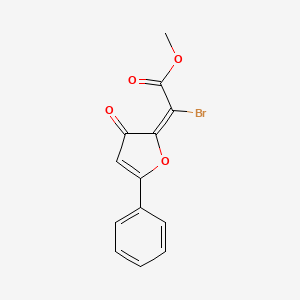
Methyl bromo(3-oxo-5-phenyl-2(3H)-furanylidene)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl bromo(3-oxo-5-phenyl-2(3H)-furanylidene)acetate is an organic compound with a complex structure that includes a furan ring, a phenyl group, and a bromoacetate moiety
Métodos De Preparación
The synthesis of Methyl bromo(3-oxo-5-phenyl-2(3H)-furanylidene)acetate typically involves the reaction of 3-oxo-5-phenyl-2(3H)-furanone with methyl bromoacetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the compound .
Análisis De Reacciones Químicas
Methyl bromo(3-oxo-5-phenyl-2(3H)-furanylidene)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Aplicaciones Científicas De Investigación
Methyl bromo(3-oxo-5-phenyl-2(3H)-furanylidene)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl bromo(3-oxo-5-phenyl-2(3H)-furanylidene)acetate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities .
Comparación Con Compuestos Similares
Methyl bromo(3-oxo-5-phenyl-2(3H)-furanylidene)acetate can be compared with similar compounds such as:
Methyl 2-bromo-2-(2-chlorophenyl)acetate: This compound has a similar bromoacetate moiety but differs in the presence of a chlorophenyl group instead of a phenyl group.
Methyl bromo(2-bromo-3-oxo-5-phenyl-2,3-dihydro-2-furanyl)acetate: This compound has an additional bromo group and a dihydrofuran ring, making it structurally similar but chemically distinct.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various research applications.
Propiedades
Número CAS |
97181-07-2 |
|---|---|
Fórmula molecular |
C13H9BrO4 |
Peso molecular |
309.11 g/mol |
Nombre IUPAC |
methyl (2Z)-2-bromo-2-(3-oxo-5-phenylfuran-2-ylidene)acetate |
InChI |
InChI=1S/C13H9BrO4/c1-17-13(16)11(14)12-9(15)7-10(18-12)8-5-3-2-4-6-8/h2-7H,1H3/b12-11- |
Clave InChI |
PGMPSIRCGKOXBR-QXMHVHEDSA-N |
SMILES isomérico |
COC(=O)/C(=C/1\C(=O)C=C(O1)C2=CC=CC=C2)/Br |
SMILES canónico |
COC(=O)C(=C1C(=O)C=C(O1)C2=CC=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


